REACTION_CXSMILES
|
[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C=O.[CH2:12](NCCCC)CCC.C(O)(=O)CCCCCCCCC>>[CH2:12]=[C:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:1]=[O:9]
|
Name
|
|
Quantity
|
762 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)=O
|
Name
|
raw mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
the contents in the flask were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2 L four-necked flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
After the elapse of 45 min, it
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
separated into two layers
|
Type
|
DISTILLATION
|
Details
|
The thus separated organic layer was subjected to distillation treatment
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(C=O)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.4 mol | |
AMOUNT: MASS | 790 g | |
YIELD: CALCULATEDPERCENTYIELD | 1636.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |